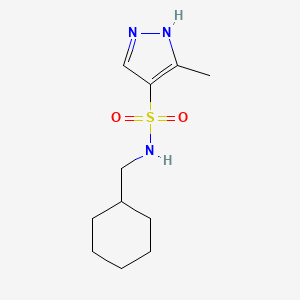![molecular formula C13H23F3N2O B7559448 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one, also known as TRPM8 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a potent and selective antagonist of the TRPM8 ion channel, which is responsible for sensing cold temperatures and is involved in various physiological processes. In
Wirkmechanismus
The mechanism of action of 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one involves the selective inhibition of the 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one ion channel, which is responsible for sensing cold temperatures. This inhibition leads to a decrease in calcium influx, which is necessary for the activation of various signaling pathways involved in pain sensation, thermoregulation, and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one include the inhibition of 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one ion channels, leading to a decrease in calcium influx, which is necessary for various physiological processes such as pain sensation, thermoregulation, and cancer progression. This compound has also been shown to have potential analgesic effects, making it a promising candidate for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one in lab experiments include its high selectivity and potency as a 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one antagonist, which allows for the investigation of the role of this ion channel in various physiological processes. However, this compound has limitations, including its potential off-target effects and the need for optimization of dosages for specific applications.
Zukünftige Richtungen
The future directions for the use of 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one include the investigation of its potential therapeutic applications in various diseases, including chronic pain, migraine, and cancer. This compound can also be used as a tool to study the role of the 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one ion channel in various physiological processes and to develop new 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one antagonists with improved selectivity and potency. Additionally, the use of this compound in combination with other drugs can be explored to enhance its therapeutic potential.
Synthesemethoden
The synthesis of 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one involves several steps, including the reaction of piperidine with trifluoromethyl ketone, followed by the reaction with 7-bromoheptan-1-one in the presence of a strong base. The final product is obtained after purification using chromatography techniques. This synthesis method has been optimized to obtain high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one has been used in various scientific research applications, including the study of the 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one ion channel and its role in various physiological processes such as pain sensation, thermoregulation, and cancer progression. This compound has also been used to investigate the potential therapeutic applications of 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one antagonists in various diseases, including prostate cancer, chronic pain, and migraine.
Eigenschaften
IUPAC Name |
7-amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3N2O/c14-13(15,16)11-6-5-9-18(10-11)12(19)7-3-1-2-4-8-17/h11H,1-10,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCPGRLAMLJKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCCCCN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)
![3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7559384.png)



![2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559412.png)


![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)

![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)
![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)
![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)
